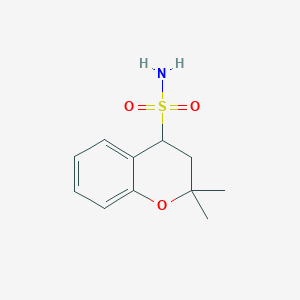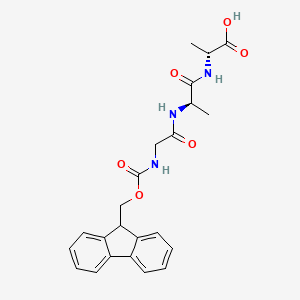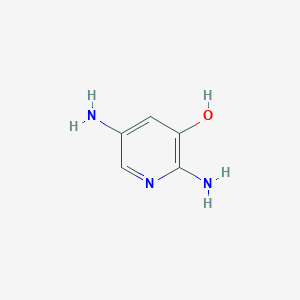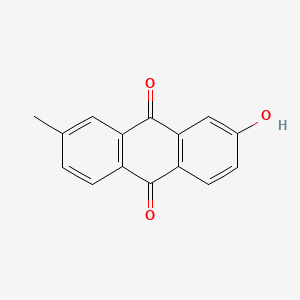
7-Hydroxy-2-methylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-2-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The molecular formula of this compound is C15H10O3, and it features a hydroxyl group at the 7th position and a methyl group at the 2nd position on the anthraquinone core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methylanthraquinone typically involves the hydroxylation of 2-methylanthraquinone. One common method is the Friedel-Crafts acylation of phthalic anhydride with toluene, followed by cyclization and oxidation to yield 2-methylanthraquinone. The hydroxylation of 2-methylanthraquinone can be achieved using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-2-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using chlorine or bromine under acidic conditions
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated anthraquinones
Aplicaciones Científicas De Investigación
7-Hydroxy-2-methylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2-methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. The compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting receptor tyrosine kinases .
Comparación Con Compuestos Similares
2-Hydroxy-3-methylanthraquinone: Similar structure with hydroxyl and methyl groups at different positions.
1-Hydroxy-2-methylanthraquinone: Another hydroxylated derivative of methylanthraquinone.
Emodin (1,3,8-trihydroxy-6-methylanthraquinone): A natural anthraquinone derivative with multiple hydroxyl groups
Uniqueness: 7-Hydroxy-2-methylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7th position and methyl group at the 2nd position contribute to its unique reactivity and potential therapeutic applications .
Propiedades
Número CAS |
83312-51-0 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-hydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7,16H,1H3 |
Clave InChI |
UMJCTADKPMCLGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
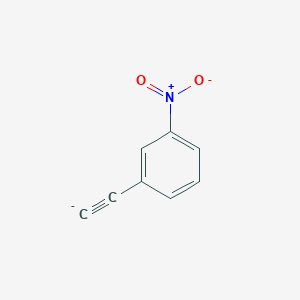

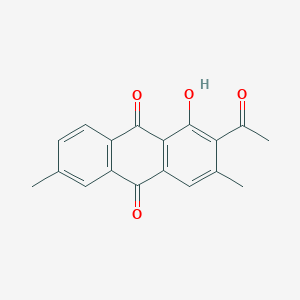
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)

